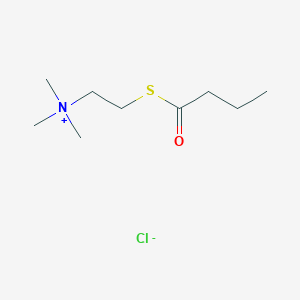

S-Butyrylthiocholine chloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-butanoylsulfanylethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NOS.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNZLUZQWOCGCH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)SCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944630 | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22026-63-7 | |

| Record name | N,N,N-Trimethyl-2-[(1-oxobutyl)thio]Ethanaminium chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22026-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Butyrylthio)ethyl)trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022026637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Butanoylsulfanyl)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(butyrylthio)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Conceptual Foundations in Biochemical Research

Inception and Early Adoption in Enzymology Research

The journey of S-Butyrylthiocholine chloride in biochemical research is intrinsically linked to the broader history of cholinesterase investigation. The existence of enzymes capable of hydrolyzing acetylcholine (B1216132) was first suggested by Dale in 1914, and their presence was experimentally confirmed in 1926. weizmann.ac.il Early research in the 1930s and 1940s began to differentiate between various cholinesterases based on their substrate specificity. weizmann.ac.ilnih.gov

A pivotal moment came with the work of George B. Koelle and his colleagues, who, starting in the late 1940s, developed histochemical methods for localizing cholinesterase activity. nih.gov These early methods laid the groundwork for understanding the distribution and function of these enzymes in tissues. The development of synthetic substrates was a critical next step to move from qualitative histochemical localization to quantitative biochemical assays.

While the exact first synthesis of this compound is not readily documented in seminal publications, its conceptual inception arose from the need for a specific, chromogenic substrate for what was then termed "pseudocholinesterase," now known as butyrylcholinesterase (BChE). This enzyme showed a preference for butyryl esters over acetyl esters. weizmann.ac.il The introduction of a sulfur atom to create a thioester bond was a key innovation. The hydrolysis of this thioester would yield a thiol, a compound that could be detected by a specific chemical reaction, thus providing a measurable signal of enzyme activity. The early adoption of thiocholine (B1204863) esters, including S-Butyrylthiocholine, was therefore driven by the quest for more sensitive and specific quantitative assays for cholinesterases.

Pioneering Contributions to Cholinesterase Biochemistry

The most significant pioneering contribution of this compound to biochemistry is its central role in the development of the Ellman assay. In 1959, George L. Ellman reported a new, rapid, and sensitive colorimetric method for determining sulfhydryl groups. wikipedia.org This method utilized 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, which is now widely known as Ellman's reagent. wikipedia.org

The genius of the application lay in coupling the hydrolysis of a thiocholine substrate by cholinesterase with the reaction of the resulting thiocholine with DTNB. The hydrolysis of S-Butyrylthiocholine by BChE produces thiocholine and butyrate. nih.gov This newly formed thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. wikipedia.orgtaylorandfrancis.com

This new assay method was a breakthrough. It was simple, robust, and far more convenient than previous methods, allowing for high-throughput screening and detailed kinetic analysis of cholinesterase activity. researchgate.net The use of S-Butyrylthiocholine (often as the iodide salt in many studies) as the substrate in the Ellman assay became the gold standard for measuring BChE activity, a status it retains to this day. researchgate.netwikilectures.eu This has been instrumental in characterizing the enzyme from various sources, studying its kinetics, and identifying inhibitors. mdpi.comnih.gov

Table 1: Key Developments in Cholinesterase Research

| Year | Development | Significance | Reference(s) |

|---|---|---|---|

| 1914 | Dale suggests the existence of an esterase for acetylcholine. | First conceptualization of a cholinesterase. | weizmann.ac.il |

| 1926 | Loewi and Navratil experimentally demonstrate cholinesterase existence. | Experimental proof of the enzyme's existence. | weizmann.ac.il |

| 1949 | Koelle and Friedenwald develop a histochemical method for cholinesterase. | Enabled localization of enzyme activity in tissues. | nih.gov |

| 1959 | Ellman develops a colorimetric method for thiol quantification using DTNB. | Provided the chemical basis for the modern cholinesterase assay. | wikipedia.org |

Evolution of its Role in Enzymatic Assay Development

Following the widespread adoption of the Ellman method, the role of this compound evolved from a novel reagent to a fundamental tool in biochemistry and clinical chemistry. Its primary application remains the measurement of BChE activity in various samples, including serum and plasma. nih.govplos.org This has significant clinical relevance, as BChE activity can be an indicator for certain pathologies or for sensitivity to certain drugs. plos.org

The assay has been continuously refined and adapted. For instance, it has been miniaturized for use in microplate readers, allowing for high-throughput analysis, which is crucial for drug discovery and screening for cholinesterase inhibitors. researchgate.netmdpi.com Research has also focused on optimizing assay conditions, such as substrate and buffer concentrations, to ensure accuracy and reproducibility. researchgate.netplos.org

Furthermore, S-Butyrylthiocholine has been a key component in the development of biosensors for the detection of organophosphates and other cholinesterase inhibitors. These biosensors often immobilize BChE and use the inhibition of S-Butyrylthiocholine hydrolysis as a sensitive and rapid detection mechanism. The development of such technologies is vital for environmental monitoring and clinical toxicology.

The compound's utility also extends to fundamental research on the structure and function of cholinesterases. By using S-Butyrylthiocholine as a substrate, researchers can perform detailed kinetic studies to understand the mechanism of enzyme action and to characterize the effects of mutations. nih.gov It is also used in studies comparing the substrate specificities of acetylcholinesterase (AChE) and BChE, helping to elucidate the distinct physiological roles of these two closely related enzymes. nih.gov

Table 2: Applications of S-Butyrylthiocholine in Enzymatic Assays

| Application Area | Description | Research Focus |

|---|---|---|

| Clinical Diagnostics | Measurement of BChE activity in patient samples. | Indicator of liver function, pesticide poisoning, and succinylcholine (B1214915) sensitivity. |

| Drug Discovery | High-throughput screening for inhibitors of BChE. | Development of drugs for Alzheimer's disease and other conditions. |

| Biosensors | Detection of organophosphates and carbamates. | Environmental monitoring and detection of nerve agents. |

| Basic Research | Kinetic analysis of BChE and comparison with AChE. | Understanding enzyme mechanisms, structure-function relationships, and inhibitor interactions. |

Molecular Interactions and Enzymatic Dynamics

Substrate Specificity and Hydrolysis by Butyrylcholinesterase (BChE)

Butyrylcholinesterase, also known as pseudocholinesterase, is a serine hydrolase that exhibits broad substrate specificity, enabling it to hydrolyze a variety of choline-based esters. scbt.comcitius.technology S-Butyrylthiocholine is a preferred substrate for BChE, which hydrolyzes it more efficiently than other choline (B1196258) esters like acetylcholine (B1216132). citius.technology

Characterization of Enzymatic Hydrolysis Mechanisms

The hydrolysis of S-Butyrylthiocholine chloride by BChE follows a transacylation mechanism involving a catalytic triad (B1167595) of amino acids (Ser198, Glu325, and His438) in the enzyme's active site. neu.edu.tr The thioester bond in S-Butyrylthiocholine enhances the susceptibility of the molecule to nucleophilic attack by the serine residue in the active site, leading to rapid hydrolysis. scbt.com The quaternary ammonium (B1175870) group of the choline moiety interacts with the anionic site of the enzyme, properly orienting the substrate for catalysis. scbt.com The hydrolysis of S-Butyrylthiocholine by BChE can exhibit non-Michaelis-Menten kinetics, often showing substrate activation at higher concentrations. nih.govnih.gov This phenomenon is attributed to the binding of a second substrate molecule to a peripheral anionic site on the enzyme, which can accelerate catalysis. nih.govmdpi.com

Kinetic Parameters of this compound Hydrolysis by BChE

The kinetic parameters of S-Butyrylthiocholine hydrolysis by BChE can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme. However, several studies have determined these parameters under specific conditions. For instance, one study reported a Michaelis-Menten constant (Km) of 0.10 mM for the hydrolysis of butyrylthiocholine (B1199683) by human BChE. nih.gov Another study with horse serum BChE found a Km value of 194 µM (0.194 mM). neu.edu.tr A separate investigation reported a Km of 0.26 mM. tandfonline.com The turnover number (kcat) for the hydrolysis of butyrylthiocholine by BChE has been reported to be 24,000 min⁻¹ in the substrate concentration range of 0.01 to 0.1 mM, and it increases to 76,800 min⁻¹ in the substrate activation phase (0.4 to 40 mM). nih.gov

Interactive Table of Kinetic Parameters for S-Butyrylthiocholine Hydrolysis by BChE

| Enzyme Source | Km (mM) | Vmax (µM/min) | kcat (min⁻¹) | Reference |

|---|---|---|---|---|

| Human BChE | 0.10 | Not Reported | Not Reported | nih.gov |

| Horse Serum BChE | 0.194 | 20.59 U/mg protein | Not Reported | neu.edu.tr |

| Horse Serum BChE | 0.26 | Not Reported | Not Reported | tandfonline.com |

| Not Specified | Not Reported | Not Reported | 24,000 | nih.gov |

| Not Specified | Not Reported | Not Reported | 76,800 (substrate activation) | nih.gov |

Comparative Analysis of BChE Substrate Recognition

The active site of BChE is larger and more flexible than that of acetylcholinesterase (AChE), which accounts for its broader substrate specificity. researchgate.net While AChE preferentially hydrolyzes acetylcholine, BChE can accommodate bulkier substrates like butyrylcholine (B1668140) and, by extension, S-Butyrylthiocholine. citius.technologyplos.org The difference in the active site gorge, specifically the substitution of two phenylalanine residues in AChE with leucine (B10760876) and valine in BChE, creates a more open active site in BChE. researchgate.netplos.org This structural difference allows BChE to hydrolyze a wider range of substrates.

Interaction with Acetylcholinesterase (AChE) and Related Esterases

While S-Butyrylthiocholine is a preferred substrate for BChE, it also interacts with AChE and other esterases, albeit with different efficiencies.

Differential Substrate Preference and Enzyme Specificity

AChE exhibits a high degree of substrate specificity for acetylcholine and is significantly less active towards larger substrates like butyrylcholine and S-Butyrylthiocholine. plos.org The rate of hydrolysis of butyrylthiocholine by AChE is considerably lower than that of acetylthiocholine (B1193921). plos.orgresearchgate.net In some organisms, the hydrolysis of butyrylthiocholine is negligible and may be attributed to non-specific esterases rather than AChE. biologists.com This stark difference in substrate preference is a key distinguishing feature between AChE and BChE. citius.technologyplos.org

Mechanistic Insights from Cross-Enzyme Reactivity

The differential reactivity of S-Butyrylthiocholine with AChE and BChE provides valuable insights into the structural and functional differences between these two closely related enzymes. The smaller, more rigid active site gorge of AChE, lined with more aromatic residues, sterically hinders the binding of the bulkier butyryl group of S-Butyrylthiocholine. nih.govnih.gov In contrast, the larger and more flexible active site of BChE can readily accommodate this substrate. nih.govresearchgate.net Studies with mutant enzymes have further elucidated the specific amino acid residues responsible for this substrate specificity. For example, mutating certain residues in the acyl pocket of human AChE can significantly increase its reactivity towards butyrylthiocholine. nih.gov This highlights the critical role of the active site architecture in determining substrate preference.

Influence of Environmental Factors on Enzymatic Interaction

The pH of the reaction medium is a critical determinant of the rate of this compound hydrolysis by butyrylcholinesterase. The enzyme's activity exhibits a distinct dependence on pH, with an optimal range in which its catalytic function is maximal. Research has shown that the enzymatic activity generally increases with rising pH values, reaching a peak before declining.

Studies on recombinant butyrylcholinesterase have demonstrated that the enzyme's behavior is not significantly altered by immobilization, with the optimal pH for activity being approximately 8.0. nih.gov At this pH, the ionization state of key amino acid residues in the catalytic triad, such as histidine, is thought to be optimal for facilitating the hydrolysis of the ester bond in S-Butyrylthiocholine. researchgate.net Similarly, research on horse serum BChE identified a slightly higher optimal pH of 8.1. neu.edu.tr However, the optimal pH can vary depending on the source of the enzyme; for instance, butyrylcholinesterase purified from rat intestine has been found to have an optimum pH of 7.2. researchgate.net

At pH levels below the optimum, the catalytic activity of BChE decreases. This is attributed to the protonation of essential amino acid residues, such as the imidazole (B134444) group of histidine in the active site, which can disrupt the catalytic mechanism and lead to a loss of function. researchgate.net Conversely, at pH values significantly above the optimum, alterations in the charge of the substrate and the enzyme can negatively affect the formation of the enzyme-substrate complex. researchgate.net

| Enzyme Source | Optimal pH | Reference |

| Recombinant Butyrylcholinesterase | 8.0 | nih.gov |

| Horse Serum Butyrylcholinesterase | 8.1 | neu.edu.tr |

| Rat Intestinal Butyrylcholinesterase | 7.2 | researchgate.net |

Temperature plays a crucial role in the kinetics of the enzyme-substrate interaction between butyrylcholinesterase and this compound. As with most enzymatic reactions, the rate of hydrolysis increases with temperature up to an optimal point. Beyond this optimum, the enzyme's structural integrity is compromised, leading to a rapid loss of activity.

The optimal temperature for the activity of butyrylcholinesterase with S-Butyrylthiocholine as the substrate is consistently reported to be around 37°C. nih.govcitius.technology Specific studies have identified the optimum temperature for rat intestinal BChE to be 37°C and for horse serum BChE to be 36.4°C. neu.edu.trresearchgate.netcitius.technology These findings underscore the enzyme's high efficiency at physiological temperatures.

The thermal stability of butyrylcholinesterase has been investigated, revealing that a significant decrease in activity occurs at temperatures of 50°C and higher. mdpi.com In a buffer solution, BChE activity remains stable for at least 30 minutes at 40°C, but exposure to 65°C leads to a near-complete loss of activity in under five minutes. mdpi.com The process of thermal inactivation can be complex, sometimes following second-order kinetics that involve both fast and slow inactivation steps. mdpi.com

Kinetic studies have also quantified the energy requirements for the hydrolysis of S-Butyrylthiocholine. For rat intestinal BChE, the energy of activation (Ea), which represents the minimum energy required to initiate the reaction, was calculated to be 4915 cal/mol. researchgate.netcitius.technology The enthalpy of activation (ΔH‡), which is the change in heat content during the formation of the transition state, was found to be 3432 cal/mol. researchgate.netcitius.technology

| Parameter | Value | Enzyme Source | Reference |

| Optimal Temperature | 36.4°C | Horse Serum Butyrylcholinesterase | neu.edu.tr |

| Optimal Temperature | 37°C | Rat Intestinal Butyrylcholinesterase | researchgate.netcitius.technology |

| Energy of Activation (Ea) | 4915 cal/mol | Rat Intestinal Butyrylcholinesterase | researchgate.netcitius.technology |

| Enthalpy of Activation (ΔH‡) | 3432 cal/mol | Rat Intestinal Butyrylcholinesterase | researchgate.netcitius.technology |

Methodological Paradigms and Analytical Utility in Research

Spectrophotometric Assays for Cholinesterase Activity

Spectrophotometric methods offer a robust and widely adopted approach for measuring cholinesterase activity. These assays are valued for their simplicity, reliability, and adaptability to various experimental needs, from basic research to large-scale screening.

Principle and Development of Thiocholine-Based Assays

The cornerstone of spectrophotometric cholinesterase activity measurement is the thiocholine-based assay, most famously developed by George Ellman in 1961. nih.govgoogle.com This method, commonly referred to as the Ellman assay, relies on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate, such as S-Butyrylthiocholine, by a cholinesterase enzyme. researchgate.netresearchgate.net The reaction yields two products: butyric acid and thiocholine. biolabo.fr

The liberated thiocholine possesses a free sulfhydryl group, which is the key to its detection. google.com It readily reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.govplos.org This reaction cleaves the disulfide bond in DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻). nih.govresearchgate.net The intensity of this yellow product, which has a strong absorbance at a wavelength of 412 nm, is directly proportional to the amount of thiocholine produced and, consequently, to the cholinesterase activity in the sample. researchgate.netresearchgate.net The rate of color formation can be monitored over time using a spectrophotometer to determine the enzyme's reaction velocity.

While originally designed for acetylcholinesterase (AChE) using acetylthiocholine (B1193921), the assay is readily adapted for BChE by substituting the substrate with S-Butyrylthiocholine chloride or iodide. researchgate.netnih.gov This versatility has made the Ellman method a foundational technique in neuroscience, pharmacology, and toxicology. nih.gov

Optimization and Standardization of this compound Assays

One critical parameter is the dilution of the biological sample (e.g., serum), as matrix effects can interfere with BChE kinetics. researchgate.netnih.gov Studies have shown that a high dilution factor, such as 400-fold for human serum, is necessary to achieve a linear reaction rate and minimize interference from endogenous substances. plos.orgnih.govnih.gov

The concentration of this compound itself is another crucial variable. A concentration of 5 mM is often found to be optimal for assays with 400-fold diluted human serum. researchgate.netnih.gov The reaction is typically conducted in a phosphate (B84403) buffer at a pH between 7.4 and 8.0 and at a controlled temperature, for instance, 25°C or 37°C. nih.govsigmaaldrich.com

Standardized protocols often specify the final concentrations of all reagents in the reaction mixture. For assays performed in 96-well microtiter plates, a typical final reaction volume is 200 µL. nih.gov To differentiate BChE activity from that of AChE, selective inhibitors can be incorporated into the assay design. plos.org For example, ethopropazine (B1679164) can be used to specifically inhibit BChE, allowing for the measurement of AChE activity when a non-selective substrate is used. srce.hrresearchgate.net

Table 1: Example of Optimized Parameters for BChE Assay in Human Serum

| Parameter | Optimized Value/Condition | Rationale | Source(s) |

| Enzyme Source | Human Serum | Clinically relevant sample for BChE activity. | nih.gov, nih.gov |

| Serum Dilution | 400-fold | Minimizes matrix effects and ensures linearity. | nih.gov, plos.org, nih.gov |

| Substrate | S-Butyrylthiocholine (BTC) | Specific substrate for BChE. | nih.gov, researchgate.net |

| Substrate Conc. | 5 mM | Optimal for 400-fold diluted serum. | nih.gov, researchgate.net |

| Chromogen | DTNB | Reacts with thiocholine for colorimetric detection. | nih.gov |

| DTNB Conc. | 0.5 mM | Standard concentration for the Ellman assay. | nih.gov |

| Buffer | 100 mM Phosphate Buffer | Maintains stable pH for the enzymatic reaction. | nih.gov |

| pH | 7.4 | Physiological pH, suitable for enzyme activity. | nih.gov |

| Temperature | 25°C | Controlled temperature for reproducible kinetics. | nih.gov |

| Assay Volume | 200 µL | Suitable for 96-well microplate format. | nih.gov |

Application in High-Throughput Screening Methodologies

The this compound assay is exceptionally well-suited for high-throughput screening (HTS), a process used in drug discovery to test thousands of compounds for their ability to inhibit a specific enzyme target. researchgate.netdergipark.org.tr The adaptation of the Ellman method to a 96-well or higher-density microplate format is the key to its use in HTS. nih.govdergipark.org.tr

This miniaturization allows for the simultaneous analysis of numerous samples in small reaction volumes, significantly increasing efficiency and reducing reagent costs. dergipark.org.trgoogle.com Automated liquid handlers and microplate readers capable of rapid, repeated absorbance measurements at 412 nm are central to HTS workflows. nih.gov

In a typical HTS setup for BChE inhibitors, the enzyme is pre-incubated with a library of test compounds in the microplate wells. mdpi.com The enzymatic reaction is then initiated by adding this compound and DTNB. mdpi.com A reduction in the rate of color formation compared to a control without an inhibitor indicates that the test compound has inhibitory activity. mdpi.com This approach enables the rapid identification of "hit" compounds from large chemical libraries, which can then be selected for further characterization. researchgate.netmdpi.com The method is lauded for being quick, simple, and reliable for screening purposes. researchgate.netdergipark.org.tr

Electrochemical Biosensor Development Utilizing this compound

Electrochemical biosensors represent a powerful alternative to spectrophotometric assays, offering high sensitivity, potential for miniaturization, and use in complex or colored samples where optical methods may fail. This compound serves as an effective substrate in these systems for the detection of BChE activity and its inhibitors. electrochemsci.org

Design Principles for Amperometric Detection of Thiocholine

Amperometric biosensors function by measuring the current generated from the oxidation or reduction of an electroactive species at an electrode surface held at a constant potential. tandfonline.com In the context of BChE biosensors, the electroactive species is the thiocholine produced from the enzymatic hydrolysis of this compound. google.comelectrochemsci.org

The fundamental design principle involves the direct electrochemical oxidation of the thiol group in thiocholine at the surface of a working electrode. google.comresearchgate.net This oxidation generates a measurable electrical current that is proportional to the thiocholine concentration, and thus to the BChE activity.

A key challenge is the relatively high potential often required to oxidize thiocholine on conventional electrodes, which can lead to interference from other electroactive compounds in a sample. acs.org To overcome this, sensor design often incorporates mediators or nanomaterials. acs.org For instance, screen-printed electrodes modified with cobalt phthalocyanine (B1677752) can act as an electron mediator, lowering the oxidation potential required for thiocholine to around +150 mV to +300 mV and enhancing the sensitivity of the detection. google.comnih.govmdpi.com Carbon nanotubes are also used to improve the electrocatalytic activity, leading to a lower oxidation overvoltage and higher sensitivity. acs.org

Integration into Enzyme-Linked Electrochemical Systems

The development of a functional BChE biosensor requires the stable integration of the enzyme onto the electrode surface. This process, known as immobilization, is critical for creating a reusable and stable sensor. tandfonline.comacs.org Several strategies are employed to create these enzyme-linked systems:

Entrapment: The enzyme can be physically entrapped within a polymer matrix, such as a polyvinyl alcohol photosensitive polymer or Nafion®, on the electrode surface. nih.govmdpi.com This method helps to enhance the enzyme's stability. nih.gov

Covalent Bonding: BChE can be chemically and covalently bonded to a modified surface, such as an oxidized cellulose (B213188) membrane, which can provide a stable and robust immobilization. nih.gov

Adsorption and Cross-linking: The enzyme can be adsorbed onto nanomaterials like carbon black or carbon nanotubes that have been deposited on the electrode. mdpi.com Glutaraldehyde is often used as a cross-linking agent to further stabilize the immobilized enzyme. tandfonline.com

In a typical enzyme-linked electrochemical system, the BChE-modified electrode is immersed in a buffer solution. nih.gov Upon the addition of this compound, the enzyme catalyzes its hydrolysis. The resulting thiocholine is oxidized at the electrode surface (or via a mediator), generating a steady-state current. mdpi.com If an inhibitor is present, the rate of thiocholine production decreases, leading to a corresponding drop in the amperometric signal, which allows for the quantification of the inhibitory effect. nih.govelectrochemsci.org These integrated systems have been developed into portable, cost-effective devices for detecting pesticides and other neurotoxic agents. electrochemsci.orgmdpi.com

Investigative Applications in Biological Systems

Elucidating Cholinesterase Function in Neural Systems

Butyrylcholinesterase, a serine hydrolase, is found in glial cells, white matter, and specific neurons within the brain, including areas critical for memory and emotion like the hippocampus, amygdala, and thalamus. nih.govnih.gov Its presence is also noted in amyloid plaques and neurofibrillary tangles, hallmarks of Alzheimer's disease, suggesting a potential role in the disease's pathogenesis. nih.govnih.gov

Studies on Cholinesterase Regulation in Neurological Research Models

Animal models are vital for investigating the complex roles of cholinesterases in the central nervous system. S-Butyrylthiocholine chloride is employed in these models to study the regulation of BChE. For example, research on mice has demonstrated that BChE is involved in the neuroinflammatory response and may play a role in the aggregation of amyloid-β peptides, a key event in Alzheimer's pathology. nih.gov By using this compound to measure BChE activity, scientists can assess the impact of genetic modifications or potential therapeutic agents on this enzyme in the context of neurological disorders.

Research on Butyrylcholinesterase in Non-Neural Tissues and Fluids

The significance of BChE extends beyond the nervous system. It is present in numerous tissues and fluids, and its activity can be an indicator of various physiological and pathological states.

Investigations in Plasma and Serum for Enzyme Activity Profiling

BChE is found at high levels in blood plasma and serum, where it is primarily synthesized by the liver. nih.govnih.gov Assays using this compound are routinely used to determine BChE activity in these fluids. nih.gov This has important clinical implications, as BChE levels can serve as a prognostic marker for liver diseases such as acute hepatitis or cirrhosis. nih.govnih.gov Low levels of BChE can also be indicative of malnutrition. nih.gov Furthermore, these assays are crucial for identifying individuals with genetic variants of BChE that result in reduced enzyme activity. This is particularly important in anesthesiology, as individuals with such variants may experience prolonged muscle relaxation when administered certain muscle relaxants like succinylcholine (B1214915). nih.gov

| Application Area | Sample Type | Key Findings |

| Liver Function | Serum/Plasma | Decreased BChE activity can indicate liver damage or disease. nih.gov |

| Nutritional Status | Serum/Plasma | Low BChE levels can be a marker for malnutrition. nih.gov |

| Genetic Variant Screening | Serum/Plasma | Identifies individuals at risk for adverse reactions to certain anesthetics. nih.gov |

Exploration of BChE Function in Hepatic and Other Peripheral Systems

Beyond the liver and blood, BChE is present in tissues such as the lungs, heart, and skin, often considered "tissues of first contact" for foreign compounds. nih.gov this compound is used to measure BChE activity in these peripheral systems to understand its role in detoxification and metabolism. Research suggests that BChE plays a role in lipid metabolism, with its activity being linked to levels of cholesterol and triacylglycerols. nih.gov This has led to investigations into its involvement in metabolic syndrome. nih.gov

Probing Enzyme-Inhibitor Interactions and Toxicological Research

This compound is a fundamental tool in the study of BChE inhibitors. These inhibitors can be therapeutic drugs, toxins, or research compounds. The assay, which measures the hydrolysis of this compound, allows for the determination of the potency and selectivity of these inhibitors. acs.org This is critical in drug development, for instance, in designing selective BChE inhibitors for potential use in late-stage Alzheimer's disease. acs.org

In toxicology, this assay is used to study the effects of various toxic compounds on BChE activity. BChE is known to metabolize and detoxify a range of substances, including cocaine, heroin, and organophosphate pesticides. nih.govresearchgate.net By using this compound, researchers can investigate how these toxins interact with and are broken down by BChE, providing insights into their mechanisms of toxicity and potential antidotes.

Use as a Standard Substrate for Inhibitor Potency Determination

A primary application of this compound is in the determination of the inhibitory potency of various chemical compounds against butyrylcholinesterase. By serving as a consistent and reliable substrate, it facilitates the screening and characterization of potential BChE inhibitors, which is of significant interest in drug development, particularly for Alzheimer's disease.

The standard methodology involves measuring the rate of this compound hydrolysis by BChE in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the enzyme's activity by 50% is known as the IC50 value. A lower IC50 value signifies a more potent inhibitor. For instance, in a study investigating testosterone and its derivatives as BChE inhibitors, this compound was used as the substrate to determine their IC50 values. Similarly, novel 2-phenylbenzofuran derivatives were evaluated for their BChE inhibitory activity using this substrate, with some compounds exhibiting IC50 values in the low micromolar range.

Kinetic studies, such as the generation of Lineweaver-Burk plots, are also performed using varying concentrations of this compound to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). These analyses provide deeper insights into the inhibitor-enzyme interaction.

| Compound | BChE Source | IC50 (µM) | Reference |

|---|---|---|---|

| Androst-4-en-3,7-dione | Horse Serum | 1.55 | |

| 2-Phenylbenzofuran Derivative 15 | Equine Serum | 6.23 | |

| 2-Phenylbenzofuran Derivative 17 | Equine Serum | 3.57 | |

| N-Methyl Costaricine | Equine Serum | 3.51 | |

| Costaricine | Equine Serum | 2.90 |

Applications in Biomonitoring of Organophosphate Exposure

This compound plays a crucial role in the biomonitoring of exposure to organophosphates (OPs), a class of compounds widely used as pesticides and nerve agents. OPs are potent inhibitors of cholinesterases, including BChE. Therefore, measuring the level of BChE activity in blood plasma or serum using this compound can serve as a biomarker of OP exposure.

A significant depression in BChE activity compared to a baseline level is indicative of exposure. This application is vital for assessing the health risks in agricultural workers, industrial workers, and military personnel who may come into contact with these hazardous chemicals. The quantitative determination of cholinesterase activity provides a means to evaluate the extent of exposure and the efficacy of protective measures. While direct measurement of OPs or their metabolites in biological samples is possible, monitoring BChE activity offers a more accessible and cost-effective approach to assess the biological effect of the exposure.

Contributions to Understanding Esterase Polymorphisms and Activity Variants

Genetic variations in the butyrylcholinesterase gene (BCHE) can lead to the production of enzyme variants with altered catalytic properties. This compound is an indispensable tool for studying these polymorphisms and their functional consequences.

Differential Hydrolysis Rates in Genetically Modified Enzyme Variants

Different genetic variants of BChE exhibit varying abilities to hydrolyze substrates. By using this compound, researchers can precisely measure and compare the kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), of these enzyme variants.

For example, studies have characterized the catalytic activity of the "usual" (wild-type) BChE and compared it to atypical, fluoride-resistant, and silent variants. These investigations have revealed that certain mutations can significantly impair the enzyme's ability to hydrolyze this compound, leading to reduced enzyme activity. This information is critical for understanding the structure-function relationships of the enzyme and the molecular basis of BChE deficiency.

| BChE Phenotype | Km (mM) at 0.01-1.0 mM BTCh | Km (mM) at 1.0-50 mM BTCh | Reference |

|---|---|---|---|

| Usual (UU) | 0.1 - 0.2 | 0.3 - 2.0 | |

| Fluoride-Resistant (FS) | 0.1 - 0.2 | 0.3 - 2.0 | |

| AK Variant | 0.1 - 0.2 | 0.3 - 2.0 | |

| AJ Variant | 0.1 - 0.2 | 0.3 - 2.0 | |

| Atypical (AA) | 0.1 - 0.2 | 0.3 - 2.0 |

Phenotypic Characterization of BChE Polymorphisms Using this compound

The phenotypic characterization of BChE polymorphisms is essential for clinical diagnostics, particularly in the context of pharmacogenetics. Certain BChE variants are associated with a prolonged response to muscle relaxants like succinylcholine, a condition known as "scoline apnea."

By measuring the hydrolysis of this compound in the presence of specific inhibitors, such as dibucaine and fluoride, it is possible to determine an individual's BChE phenotype. The degree of inhibition by these substances is characteristic of different BChE variants. For instance, the "atypical" variant shows significantly less inhibition by dibucaine compared to the "usual" enzyme. This phenotypic information, derived from assays using this compound, helps to identify individuals at risk for adverse drug reactions.

Comparative Biochemistry and Structural Analogs Research

Comparative Enzymatic Hydrolysis with Acetylthiocholine (B1193921) and Other Cholines

The differentiation between cholinesterase enzymes, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is fundamental in biochemical and toxicological research. This distinction often relies on the differential hydrolysis rates of various choline (B1196258) ester substrates, with S-Butyrylthiocholine and Acetylthiocholine being cornerstone compounds for these assays.

Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) are closely related serine hydrolases, yet they exhibit distinct substrate specificities. nih.gov While AChE preferentially hydrolyzes acetylcholine (B1216132), BChE is characterized by its ability to hydrolyze a broader range of choline esters, including the larger substrate, butyrylcholine (B1668140). This difference in substrate preference is exploited in enzyme assays using thiocholine (B1204863) esters, which produce a thiol product upon hydrolysis that can be easily quantified.

Acetylthiocholine is hydrolyzed by both AChE and BChE, making it a general substrate for total cholinesterase activity. researchgate.net In contrast, S-Butyrylthiocholine chloride is an excellent substrate for BChE but is hydrolyzed very slowly, if at all, by AChE. This pronounced difference in hydrolysis rates grants S-Butyrylthiocholine significant discriminatory power, allowing researchers to specifically measure BChE activity even in samples containing both enzymes. academie-sciences.fr By measuring the rate of hydrolysis of acetylthiocholine (total activity) and S-butyrylthiocholine (BChE activity), the specific activity of AChE can be determined by subtraction. This principle is fundamental to the Ellman assay, a widely used method for quantifying cholinesterase activity. researchgate.net

Table 1: Illustrative Substrate Specificity of Cholinesterases

| Enzyme | Substrate | Relative Rate of Hydrolysis | Primary Use in Assays |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Acetylthiocholine | High | Measuring AChE or total cholinesterase activity |

| Acetylcholinesterase (AChE) | S-Butyrylthiocholine | Very Low / Negligible | Confirms substrate selectivity; used as a negative control for AChE |

| Butyrylcholinesterase (BChE) | Acetylthiocholine | Moderate to High | Contributes to total cholinesterase activity measurements |

| Butyrylcholinesterase (BChE) | S-Butyrylthiocholine | High | Specific measurement of BChE activity |

The divergent substrate specificities of AChE and BChE are dictated by key differences in the amino acid residues lining their active site gorges. nih.gov The active site in both enzymes is located at the bottom of a deep, narrow gorge and is composed of a catalytic anionic subsite (CAS) and a peripheral anionic site (PAS). nih.govresearchgate.net

In AChE, the acyl-binding pocket within the CAS is lined with bulky aromatic residues, notably Phenylalanine (Phe330) and Phenylalanine (Phe295). These residues create a narrow channel that sterically hinders the binding of substrates with acyl groups larger than acetyl. nih.govresearchgate.net The choline moiety of the substrate is stabilized primarily through a cation-π interaction with Tryptophan (Trp84). nih.govnih.gov

In contrast, BChE possesses a significantly larger and more flexible acyl-binding pocket. This is due to the substitution of the bulky aromatic residues found in AChE with smaller, aliphatic amino acids. For example, Phe330 in AChE is replaced by an Alanine (Ala328) in BChE, and Phe295 is replaced by a Valine (Val288). researchgate.net These substitutions remove the steric constraints, allowing the larger butyryl group of S-Butyrylthiocholine to be comfortably accommodated. nih.gov The choline-binding pocket in BChE is analogous to that in AChE, featuring a key Tryptophan residue (Trp82) that interacts with the quaternary ammonium (B1175870) group of the substrate. nih.govnih.gov This structural plasticity is the primary determinant of BChE's broader substrate profile.

Table 2: Key Amino Acid Differences in the Acyl-Binding Pockets of Human AChE and BChE

| AChE Residue | Corresponding BChE Residue | Structural Consequence for BChE |

|---|---|---|

| Phenylalanine (Phe330) | Alanine (Ala328) | Enlarges the acyl-binding pocket, reducing steric hindrance. researchgate.net |

| Phenylalanine (Phe295) | Valine (Val288) | Increases the volume and flexibility of the active site. researchgate.net |

| Tyrosine (Tyr334) | Alanine (Ala328) | Contributes to a more open and less constrained active site gorge. nih.gov |

| Tryptophan (Trp279) | Leucine (B10760876) (Leu286) | Further expands the acyl pocket. |

Development and Characterization of this compound Analogs

The unique interaction of S-Butyrylthiocholine with BChE makes its scaffold an attractive starting point for the development of novel chemical tools to study cholinesterase function and dysfunction.

Rational design utilizes the detailed structural knowledge of the enzyme's active site to create new molecules with desired properties. nih.gov By understanding how the butyryl group fits into the spacious acyl pocket of BChE, researchers can design S-Butyrylthiocholine analogs for various applications. mdpi.com

One major goal is the development of highly selective BChE inhibitors. This can be achieved by replacing the hydrolyzable ester linkage with a more stable group, such as a carbamate. nih.gov This modification allows the molecule to bind to the active site with high affinity but prevents the subsequent hydrolysis and enzyme regeneration, leading to potent inhibition.

Another application is the creation of fluorescent or colorimetric probes. By attaching a reporter molecule to the butyrylthiocholine (B1199683) scaffold, researchers can design probes that signal when they are hydrolyzed by BChE. Such tools are invaluable for high-throughput screening of potential BChE inhibitors and for imaging enzyme activity in biological systems. rsc.org The design process focuses on ensuring the modification does not disrupt the key interactions with the active site, particularly the cation-π interaction with Trp82 and the accommodation of the acyl chain.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of lead compounds like S-Butyrylthiocholine. These studies involve the systematic synthesis and evaluation of a series of analogs to determine how specific structural modifications influence their biological activity. mdpi.com For substituted butyrylthiocholines, SAR studies would investigate how changes to the butyryl chain affect the compound's interaction with BChE.

Modifications could include:

Altering Chain Length: Increasing or decreasing the length of the acyl chain to probe the size limits of the BChE acyl pocket.

Introducing Branching: Adding methyl or other small groups to the chain to explore steric tolerance within the active site.

Varying Electronic Properties: Incorporating electron-withdrawing or electron-donating groups onto the acyl chain to study their effect on the rate of hydrolysis (kcat) or binding affinity (Km). nih.gov

The results of these studies provide a detailed map of the chemical space within the BChE active site, guiding the future design of more potent and selective substrates, inhibitors, or probes. acs.org

Table 3: Hypothetical Structure-Activity Relationship Data for Butyrylthiocholine Analogs

| Analog (Modification to Butyryl Group) | Hypothetical Change in BChE Activity | Rationale |

|---|---|---|

| Pentanoyl (C5) | Similar or slightly decreased activity | The larger acyl group may still fit within the flexible BChE pocket but could be approaching its size limit. |

| Isovaleryl (branched C5) | Significantly decreased activity | Steric hindrance from the branched chain may lead to a poor fit in the active site. |

| 4-Fluorobutyryl | Increased rate of hydrolysis | The electron-withdrawing fluorine atom could make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the catalytic serine. |

| Cyclobutanecarbonyl | Decreased activity | The rigid ring structure may not adopt the optimal conformation for binding and catalysis compared to the flexible linear chain. |

Isosteric and bioisosteric replacements are advanced strategies in medicinal chemistry used to fine-tune the properties of a molecule while retaining its essential binding characteristics. An isostere is a functional group with a similar size and shape to the original, while a bioisostere is a group that produces a similar biological response. nih.gov

In the context of S-Butyrylthiocholine, such replacements could be used to probe specific enzyme-substrate interactions:

Ester Oxygen Replacement: Replacing the ester oxygen with a methylene (B1212753) group (CH₂) would create a ketone analog. This isosteric replacement would drastically alter the electronic nature of the carbonyl group and its susceptibility to hydrolysis, helping to quantify the importance of the ester linkage itself.

Sulfur Replacement: Replacing the thiol sulfur with a selenium atom (a bioisostere) could modify the leaving group's properties and provide a different spectroscopic handle for monitoring the reaction.

Hydrogen/Fluorine Replacement: As a common bioisosteric replacement, substituting a hydrogen atom on the butyryl chain with a fluorine atom can alter local electronic properties and metabolic stability without significantly increasing the size. nih.gov

By evaluating how these subtle, well-defined chemical changes affect binding and turnover by BChE, researchers can gain a deeper understanding of the catalytic mechanism and the precise requirements for substrate recognition. This knowledge is instrumental in the rational design of new chemical entities targeting BChE.

Implications for Understanding Cholinesterase Active Site Architecture

The use of this compound and its structural analogs in biochemical research has been pivotal for elucidating the intricate architecture of the cholinesterase active site. By studying how these molecules interact with enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), researchers can infer critical details about the size, shape, and chemical environment of the enzymatic gorge where catalysis occurs. These enzymes, while highly homologous, display distinct substrate specificities, a phenomenon largely explained by differences in the amino acid residues that line their active sites. nih.gov

Probing Steric and Electronic Requirements of the Active Site

S-Butyrylthiocholine serves as a crucial tool for probing the steric (size and shape) and electronic (charge distribution) constraints of the cholinesterase active site. The fundamental difference between the natural neurotransmitter, Acetylcholine, and S-Butyrylthiocholine lies in the length of the acyl group—a butyryl group versus an acetyl group. This seemingly small modification has profound implications for the rate of hydrolysis by AChE and BChE, providing a direct method to probe the dimensions of the active site gorge.

The active site of cholinesterases is located at the bottom of a deep, narrow gorge, approximately 20 Šdeep. acs.orgnih.gov BChE is distinguished from AChE by a significantly larger active-site gorge, which is about 200 ų more voluminous. nih.gov This difference in size is a primary determinant of substrate selectivity. BChE can readily accommodate the bulkier butyryl group of S-Butyrylthiocholine, whereas AChE's activity towards this substrate is considerably lower due to steric hindrance. nih.govresearchgate.net

Research findings have identified specific amino acid residues responsible for these steric differences. In AChE, two bulky aromatic residues, Phenylalanine (Phe288 and Phe290), narrow the active site. In BChE, these are replaced by two smaller, aliphatic residues, Leucine (Leu286) and Valine (Val288), creating a more spacious active site. Site-directed mutagenesis studies have confirmed this; for instance, an F288L and F290V double mutant of AChE was shown to hydrolyze butyrylthiocholine almost as effectively as acetylthiocholine, demonstrating a conversion of substrate specificity. researchgate.netmdpi.com

The electronic requirements are probed by the interaction of the substrate's quaternary ammonium group with the enzyme. In both AChE and BChE, this positively charged group is guided down the gorge and stabilized by cation-π interactions with aromatic residues. nih.gov Key residues involved in this binding include Tryptophan 84 (Trp84) in the catalytic anionic site (CAS) of AChE and the homologous Trp82 in BChE. nih.gov The peripheral anionic site (P-S), located at the rim of the gorge, also plays a role in attracting and orienting cationic substrates as they enter. nih.gov The efficiency of S-Butyrylthiocholine hydrolysis, therefore, depends not only on the fit of the butyryl group but also on these crucial electronic interactions that position the substrate correctly for catalysis by the catalytic triad (B1167595) (Serine-Histidine-Glutamate). acs.orgnih.gov

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Implication for S-Butyrylthiocholine |

| Active Site Gorge Volume | Smaller | ~200 ų larger nih.gov | BChE accommodates the bulkier butyryl group more effectively. |

| Key Acyl Pocket Residues | Phe288, Phe290 | Leu286, Val288 | Bulky Phe residues in AChE sterically hinder the butyryl group. |

| Catalytic Anionic Site | Trp84 nih.gov | Trp82 nih.gov | Binds the quaternary ammonium group via cation-π interactions. |

| Peripheral Anionic Site | Trp279 nih.gov | Tyr332, Phe329 nih.govnih.gov | Guides the cationic substrate into the active site gorge. |

Insights from Molecular Modeling and Docking Studies with Analogs

Molecular modeling and docking simulations provide powerful, atom-level insights that complement kinetic studies, helping to visualize the precise interactions between substrates like S-Butyrylthiocholine and the cholinesterase active site. nih.gov These computational techniques are used to predict the binding poses of ligands within the enzyme's binding pocket and to estimate their binding affinity. nih.govresearchgate.net

Docking studies with butyryl-containing ligands and other analogs in the BChE active site consistently highlight interactions with key amino acid residues. These simulations confirm that the larger active site of BChE can accommodate the butyryl group in multiple orientations. nih.gov Key interactions identified through these studies include:

Cation-π Stacking: The quaternary ammonium group of the choline moiety forms strong cation-π interactions with the indole (B1671886) ring of Trp82. nih.govmdpi.com

Hydrogen Bonding: The ester linkage of the substrate can form hydrogen bonds with residues near the catalytic triad, particularly with His438, which is essential for the catalytic mechanism. nih.govmdpi.com

Hydrophobic Interactions: The alkyl chain of the butyryl group settles into a hydrophobic pocket created by residues such as Phe329 and Tyr332. nih.gov

These computational models are invaluable for interpreting experimental data. For example, when a site-directed mutagenesis study shows a decrease in hydrolytic activity after a specific amino acid is substituted, docking studies can provide a structural rationale by showing that a crucial interaction has been lost. nih.gov

Furthermore, molecular dynamics (MD) simulations, which model the movement of the enzyme-ligand complex over time, offer a more dynamic picture. mdpi.com MD studies reveal that the active site gorge is not rigid but fluctuates, transiently opening and closing. mdpi.com These simulations can show how S-Butyrylthiocholine and its analogs navigate the gorge to reach the catalytic triad at the bottom, providing a deeper understanding of the entire catalytic process from substrate entry to product release. mdpi.com

| Study Type | Key Findings for Cholinesterase Architecture | Relevant Residues Identified (BChE) |

| Molecular Docking | Predicts favorable binding poses and identifies key interacting residues for butyryl-containing ligands. nih.govresearchgate.net | Trp82, His438, Phe329, Tyr332 nih.govmdpi.com |

| Molecular Dynamics | Reveals flexibility of the active site gorge, showing how it "gates" to allow substrate entry and product exit. mdpi.commdpi.com | Trp82, Ala328 |

| Mutant Inhibition Studies | Confirms the role of specific residues in determining substrate selectivity and binding affinity. nih.govnih.gov | Asp70, Phe329, Tyr332 nih.gov |

Emerging Research Frontiers and Scholarly Inquiries

Advanced Methodological Developments for S-Butyrylthiocholine Chloride Assays

The quest for more rapid, sensitive, and portable diagnostic tools has spurred significant innovation in assay development for butyrylcholinesterase (BChE) activity, where this compound serves as the essential substrate. These advancements are pushing the boundaries of traditional laboratory-based measurements.

Integration with Microfluidic and Lab-on-a-Chip Platforms

Microfluidic and lab-on-a-chip (LOC) technologies are revolutionizing diagnostics by miniaturizing and integrating complex laboratory procedures onto a single, small-format device. semi.ac.cnnih.gov These platforms offer precise control over minute fluid volumes, enabling the automation of sequential processes such as sample preparation, enzymatic reaction, and detection. osti.gov

For BChE assays, this integration means that the entire analytical sequence—from introducing a blood sample to reacting it with this compound and detecting the resulting product—can occur within a single chip. nih.govresearchgate.net This approach drastically reduces sample and reagent consumption, minimizes analysis time, and enhances throughput. semi.ac.cn For instance, a LOC device has been developed to detect the nerve agent sarin (B92409) in blood by lysing the blood, regenerating the nerve agent from its complex with cholinesterase, and then monitoring the activity of immobilized cholinesterase in an on-chip reaction. nih.govresearchgate.net Such systems provide a pathway for developing portable, point-of-care devices for rapid screening and diagnostics, moving complex assays from the laboratory to the field. semi.ac.cn

Nanomaterial-Enhanced Biosensors for Enhanced Sensitivity

To boost the sensitivity and performance of BChE assays, researchers are increasingly incorporating nanomaterials into biosensor design. mdpi.com Materials such as gold nanoparticles (AuNPs), graphene, carbon nanotubes, and quantum dots offer unique properties like high surface-area-to-volume ratios, excellent conductivity, and distinct optical characteristics that can be leveraged for signal amplification. mdpi.commdpi.comacs.org

In a typical nanomaterial-enhanced biosensor, BChE is immobilized on an electrode modified with these materials. researchgate.net The high surface area allows for a greater loading of the enzyme, while the material's conductivity can improve the electron transfer speed for electrochemical detection of the thiocholine (B1204863) produced from the this compound substrate. researchgate.net For example, biosensors using graphene and gold nanoparticles have demonstrated significantly enhanced signals for detecting cholinesterase inhibitors. researchgate.net Similarly, quantum dots—semiconductor nanocrystals with unique optical properties—are being explored as fluorescent probes in these systems. nih.govrsc.org The inhibition of BChE by toxins can be measured by changes in the fluorescence of the quantum dots, offering a highly sensitive detection method. nih.gov

| Nanomaterial | Detection Principle | Target Analyte | Key Advantage | Reference |

|---|---|---|---|---|

| Gold Nanocages/Graphene Oxide | Electrochemical | Chlorpyrifos (Pesticide) | Good electrocatalytic capacity, low detection limit | researchgate.net |

| Ti3C2Tx MXene Quantum Dots | Electrochemical | Organophosphate Pesticides | Ultralow detection limit, wide linear range | mdpi.com |

| Graphene/Transition Metal Carbides | Electrochemical | Dichlorvos (Pesticide) | Signal amplification, good stability | nih.gov |

| Carbon Quantum Dots@Phosphonate | Luminescence/Amperometric | Photoactivated BChE Inhibitors | Combined activation and detection | nih.gov |

High-Throughput Screening Applications beyond Drug Discovery

While the search for new drugs, particularly for Alzheimer's disease, remains a key application of BChE inhibitor screening, the underlying assay principles are being extended to other high-throughput screening (HTS) contexts. nih.govnih.gov Quantitative HTS (qHTS) platforms allow for the rapid testing of thousands of compounds, providing crucial data for environmental safety and biomedical research. nih.govnih.gov

Environmental Monitoring and Toxin Detection Methodologies

Butyrylcholinesterase is potently and often irreversibly inhibited by a class of toxic compounds known as organophosphates and carbamates, which are widely used as pesticides and nerve agents. scbt.comnih.gov This inhibitory action makes BChE-based assays, using this compound, a powerful tool for environmental monitoring and toxin detection. francescoriccilab.com

Colorimetric biosensors have been developed for the rapid and simple detection of chemical warfare agents (like sarin and soman) and pesticides in water and air. nih.gov These devices often consist of a paper strip or other matrix with immobilized BChE and a chromogenic agent. nih.govcabidigitallibrary.org In the absence of inhibitors, the enzyme hydrolyzes its substrate, leading to a color change; in the presence of toxins, the enzyme is inhibited, and the color change is slowed or stopped, providing a clear visual signal of contamination. nih.gov Electrochemical biosensors are also widely used, offering high sensitivity for detecting pesticides like chlorpyrifos-methyl (B1668853) oxon and biocides such as benzalkonium chloride in water samples. francescoriccilab.comnih.gov These screening methods are crucial for ensuring food safety and monitoring environmental health. nih.gov

| Toxin/Analyte | Biosensor Type | Sample Matrix | Detection Principle | Reference |

|---|---|---|---|---|

| Sarin, Soman, VX (Nerve Agents) | Colorimetric | Water | Visual color change (inhibition) | nih.gov |

| Carbofuran, Paraoxon (Pesticides) | Colorimetric Camera Biosensor | - | Digital image analysis of color change | nih.gov |

| Benzalkonium chloride (Biocide) | Electrochemical | Tap Water | Amperometric detection of thiocholine | nih.gov |

| Chlorpyrifos-methyl oxon (Pesticide) | Electrochemical | River Water | Amperometric detection of thiocholine | francescoriccilab.com |

Biomedical Diagnostics and Biomarker Discovery Research

Beyond toxicology, measuring BChE activity in clinical samples has significant diagnostic and prognostic value. biolabo.fr Serum BChE levels can serve as a biomarker for various clinical conditions. For instance, decreased BChE activity can indicate liver damage or malnutrition, as the enzyme is synthesized in the liver. biolabo.frnih.gov It is also being investigated as a marker for systemic inflammation. medscidiscovery.com

In neurodegenerative diseases, BChE plays a complex role. In later stages of Alzheimer's disease, BChE activity increases in the brain, making it a therapeutic target and a potential biomarker. researchgate.net Studies have suggested that measuring plasma BChE activity could help in the differential diagnosis between Alzheimer's disease and dementia with Lewy bodies. nih.gov Recently, low BChE activity measured shortly after birth was identified as a potential biomarker for an elevated risk of Sudden Infant Death Syndrome (SIDS). wikipedia.org The ability to rapidly screen BChE activity in large patient cohorts using high-throughput assays with this compound is essential for advancing this area of biomarker discovery. researchgate.net

Future Directions in Cholinesterase Engineering and Modification Studies

To improve the utility of butyrylcholinesterase for both therapeutic and diagnostic purposes, researchers are actively engaged in enzyme engineering and modification. The goal of these studies is to alter the enzyme's properties, such as its substrate specificity, stability, or sensitivity to specific inhibitors. elsevierpure.com

Site-directed mutagenesis, a technique that allows for the precise alteration of an enzyme's amino acid sequence, is a primary tool in this field. By modifying residues within the active site gorge of BChE, scientists can probe how the enzyme interacts with substrates and inhibitors. elsevierpure.comacs.org For example, studies have shown that mutating specific amino acids can increase or decrease the enzyme's affinity for this compound or its sensitivity to organophosphate inhibitors. elsevierpure.com This research is critical for designing "bio-scavengers"—engineered BChE variants that can more effectively neutralize nerve agents or other toxins. researchgate.net Furthermore, modifying BChE with fluorescent probes can help elucidate the conformational changes that occur during substrate binding and catalysis. rsc.org In all such engineering efforts, assays using this compound are indispensable for characterizing the function of the newly created enzyme variants and validating their enhanced properties. elsevierpure.comacs.org

Enzyme Engineering with this compound as a Benchmark Substrate

This compound serves as a critical benchmark substrate in the field of enzyme engineering, particularly for the modification and redesign of cholinesterases. Its specific interaction with butyrylcholinesterase (BChE), contrasted with its slower hydrolysis by acetylcholinesterase (AChE), provides a clear metric for assessing the success of engineering efforts aimed at altering substrate specificity.

A significant example of this is the engineered conversion of AChE to exhibit BChE-like activity. In these studies, researchers perform site-directed mutagenesis on key amino acid residues within the active site gorge of AChE. The goal is to modify the steric and electronic environment to better accommodate the bulkier butyryl group of S-butyrylthiocholine. The success of these mutations is then quantified by measuring the catalytic efficiency (kcat/KM) of the engineered enzyme with this compound. A substantial increase in the hydrolysis rate of this substrate, often compared to the enzyme's activity with its native substrate acetylthiocholine (B1193921), provides direct evidence of a successful shift in substrate specificity.

For instance, the mutation of specific aromatic residues in the AChE active site to smaller, non-aromatic residues has been shown to enhance butyrylthiocholine (B1199683) hydrolysis, effectively conferring BChE-like properties on the enzyme. researchgate.net The consistent use of this compound in these assays allows for a standardized comparison of results across different studies and engineered variants, solidifying its role as an indispensable tool in the rational design of enzyme function.

Development of Novel Biocatalysts Utilizing BChE Activity

The development of novel biocatalysts leveraging the hydrolytic capabilities of butyrylcholinesterase (BChE) is an expanding area of research. BChE's promiscuous nature, allowing it to act on a variety of ester-containing compounds, makes it an attractive candidate for applications in biotechnology and chemical synthesis. In this context, this compound is an essential tool for the high-throughput screening and characterization of engineered BChE variants designed for specific biocatalytic purposes.

Directed evolution is a powerful technique used to generate enzyme variants with desired properties, such as enhanced stability, altered substrate scope, or improved catalytic efficiency for a non-natural substrate. In a typical directed evolution workflow for BChE, libraries of mutant enzymes are generated and then screened for activity. Assays based on the hydrolysis of this compound, often utilizing the colorimetric Ellman's reagent, provide a rapid and reliable method for identifying active clones within these large libraries.

While the primary application of these screening assays is to ensure that engineered variants retain their fundamental cholinesterase activity, they also serve as a baseline for comparing the enzyme's performance with novel substrates. Once active variants are identified, their catalytic activity towards a target molecule of interest is assessed and compared to their activity with this compound. This allows for the selection of biocatalysts that not only have high activity for the desired reaction but also maintain a stable and functional active site architecture.

Unresolved Questions and Future Hypotheses in this compound Research

Exploring Novel Biological Roles of Butyrylcholinesterase Revealed by this compound Probes

While the function of acetylcholinesterase in terminating neurotransmission is well-established, the precise physiological roles of butyrylcholinesterase (BChE) remain an area of active investigation. The use of this compound and its analogs as molecular probes is proving instrumental in uncovering these functions. By providing a means to specifically measure BChE activity in various tissues and cellular compartments, these probes are helping to formulate and test new hypotheses about the enzyme's biological significance.

One emerging area of interest is the role of BChE in the brain. While present at lower levels than AChE, BChE activity has been observed to increase in certain neurodegenerative diseases, such as Alzheimer's disease. Fluorescent probes based on the butyrylthiocholine scaffold are being developed to enable the real-time imaging of BChE activity in living cells and even in vivo. acs.org These tools allow researchers to visualize where and when BChE is active, providing clues about its potential involvement in pathological processes. For example, the use of such probes could help to elucidate the role of BChE in the metabolism of ghrelin, a hormone involved in appetite regulation, or its potential contribution to the breakdown of toxic amyloid plaques. acs.org

Furthermore, the specific inhibition of BChE, often assayed using this compound, has been proposed as a therapeutic strategy for certain conditions. By understanding the specific biological contexts in which BChE is active, as revealed by these probes, more targeted and effective therapies can be designed. The ongoing development of novel and more sophisticated probes based on this compound will undoubtedly continue to shed light on the multifaceted roles of BChE in health and disease.

Refinement of Kinetic Models for Complex Enzyme Systems

The hydrolysis of this compound by butyrylcholinesterase (BChE) serves as a model system for studying complex enzyme kinetics that deviate from the standard Michaelis-Menten model. Detailed kinetic analysis of this reaction under various conditions has contributed significantly to the refinement of kinetic models that can account for phenomena such as substrate activation and hysteretic behavior.

At high concentrations of S-butyrylthiocholine, BChE exhibits substrate activation, where the binding of a second substrate molecule to a peripheral anionic site on the enzyme enhances the catalytic rate. Kinetic studies using this compound have allowed for the determination of the kinetic parameters associated with this activation, leading to the development of more complex models that incorporate multiple substrate binding sites and allosteric regulation.

More recently, studies on the hydrolysis of other substrates by BChE have revealed even more complex kinetic behaviors, such as hysteretic "burst" or "lag" phases in the reaction progress curves. researchgate.netnih.gov This hysteresis is thought to arise from the slow isomerization of the enzyme between different conformational states with varying catalytic efficiencies. The kinetic data obtained from these studies, often compared to the more straightforward kinetics of S-butyrylthiocholine hydrolysis, are crucial for developing and validating these advanced kinetic models. mdpi.com By providing a well-characterized baseline, this compound allows researchers to isolate and study the kinetic complexities introduced by other substrates, ultimately leading to a more comprehensive understanding of the catalytic mechanism of BChE and other complex enzyme systems.

The table below presents kinetic parameters for the hydrolysis of different substrates by BChE, illustrating the range of kinetic behaviors observed and the importance of detailed kinetic analysis.

| Substrate | Kinetic Behavior | k_cat (min⁻¹) | K_m (µM) | Notes |

| This compound | Michaelis-Menten with substrate activation | - | - | Often used as a reference substrate. |

| Mirabegron (Initial Burst Form E) | Hysteretic (Burst) | 7.3 | 23.5 | Shows a pre-steady-state burst. mdpi.com |

| Mirabegron (Final Form E') | Hysteretic (Steady-State) | 1.6 | 3.9 | Represents the slower steady-state rate. mdpi.com |

| ATMA (3-(acetamido)-N,N,N-trimethylanilinium) | Hysteretic (Burst) | - | - | Exhibits a long transient phase before steady state. researchgate.netnih.gov |

This table is for illustrative purposes and includes data from studies on BChE with various substrates to highlight different kinetic profiles. The specific parameters for this compound can vary with experimental conditions.

Q & A

Q. Basic

- Storage : Aliquot and store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation .

- Reconstitution : Use degassed, ultrapure water to minimize oxidative degradation. Avoid repeated freeze-thaw cycles.

- Sensitivity : Monitor for color changes (yellowing indicates degradation) and validate activity via pilot assays before large-scale use .

How do structural modifications in S-Butyrylthiocholine derivatives (e.g., iodide vs. chloride salts) impact BChE kinetics and assay sensitivity?

Q. Advanced

- Counterion effects : The chloride vs. iodide ion influences solubility and ionic strength. Chloride salts typically exhibit higher aqueous solubility, reducing precipitation in high-concentration assays .

- Reaction kinetics : The thioester bond’s electrophilicity varies with counterions, affecting hydrolysis rates. For example, iodide may stabilize transition states via polar interactions, altering Vmax .

Experimental validation : - Compare kinetic parameters (Km, kcat) of chloride and iodide derivatives under identical conditions.

- Use molecular docking simulations to model ion-enzyme interactions .

What analytical methods are recommended for quantifying this compound hydrolysis products, and how should data be statistically validated?

Q. Basic

- Spectrophotometry : Measure thiocholine-DTNB conjugate at 412 nm (ε = 14,150 M⁻¹cm⁻¹) .

- Chromatography : HPLC with UV detection (210 nm) separates and quantifies butyric acid and unreacted substrate .

Statistical rigor : - Perform triplicate measurements to calculate mean ± SD.

- Use ANOVA for cross-study comparisons and Grubbs’ test to exclude outliers .

How can researchers design high-throughput screening (HTS) assays using this compound while minimizing variability?

Q. Advanced

- Microplate optimization : Use 96-well plates with ≤100 µL reaction volumes. Include blanks (substrate + buffer) to correct for background absorbance .

- Automation : Employ liquid handlers for precise dispensing and minimize edge effects (e.g., uneven evaporation) via plate sealing .

- Data normalization : Express activity as % inhibition relative to controls (e.g., 1 mM eserine for BChE inhibition) .

- Quality control : Validate Z’ factors >0.5 to confirm assay robustness .

What are the ethical and reporting standards for studies involving this compound, particularly in toxicology or drug development?

Q. Advanced

- Reproducibility : Adhere to ARRIVE or MIAME guidelines for detailed methods (e.g., substrate lot numbers, enzyme sources) .

- Ethical compliance : Disclose conflicts of interest and validate animal/human tissue use via institutional ethics approvals .

- Data transparency : Deposit raw kinetic data in repositories like Figshare and cite all software (e.g., GraphPad Prism for nonlinear regression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro